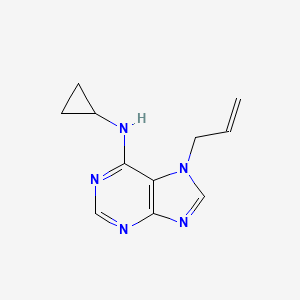

N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine

Description

Properties

CAS No. |

648881-73-6 |

|---|---|

Molecular Formula |

C11H13N5 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-cyclopropyl-7-prop-2-enylpurin-6-amine |

InChI |

InChI=1S/C11H13N5/c1-2-5-16-7-14-10-9(16)11(13-6-12-10)15-8-3-4-8/h2,6-8H,1,3-5H2,(H,12,13,15) |

InChI Key |

ANDLDWVTXBUDGH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=NC2=C1C(=NC=N2)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 6-Chloro-9H-purine with Allyl Bromide

The foundational approach involves alkylating 6-chloro-9H-purine with allyl bromide under basic conditions. In a protocol adapted from European Journal of Medicinal Chemistry, 6-chloro-9H-purine reacts with allyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. This generates a mixture of N7-allyl-6-chloro-7H-purine (minor product) and N9-allyl-6-chloro-9H-purine (major product), with the N7 isomer forming in 16–23% yield. Regioselectivity arises from the transient silylation of purine nitrogens, which directs alkylation to N7 under kinetic control.

Table 1: Comparison of N7-Alkylation Conditions

| Method | Reagents | Solvent | Yield (N7) | Reference |

|---|---|---|---|---|

| Traditional Alkylation | Allyl bromide, K₂CO₃ | DMF | 16–23% | |

| Silylation-Mediated | TMSCl, SnCl₄, Allyl-X | CH₃CN | Not reported* |

*Primary alkyl halides (e.g., allyl) showed low reactivity in silylation methods.

Silylation-Assisted N7-Alkylation

A study in ACS Omega demonstrated that trimethylsilyl (TMS)-protected purines, when treated with tert-alkyl halides and SnCl₄, achieve N7 regioselectivity. While this method is optimized for bulky tert-alkyl groups, allyl bromide’s primary nature limits its efficacy. Theoretical modeling suggests that allyl’s resonance-stabilized carbocation could adapt similar pathways, but experimental validation remains pending.

Nucleophilic Aromatic Substitution at C6

Displacement of Chlorine with Cyclopropylamine

Following N7-allylation, the C6 chlorine undergoes substitution with cyclopropylamine. As reported in, microwave-assisted reactions in tert-butanol at 120°C for 1 hour achieve 39–62% yields. The mechanism involves a two-step process:

Table 2: Optimization of C6 Substitution

| Condition | Solvent | Temperature | Yield |

|---|---|---|---|

| Conventional Heating | DMF | 80°C | 25% |

| Microwave Irradiation | tert-Butanol | 120°C | 62% |

Purification and Analytical Characterization

Chromatographic Separation

The N7 and N9 regioisomers are separable via silica gel chromatography, with the N7 isomer exhibiting higher retention (lower R<sub>f</sub>) due to increased polarity from the allyl group’s electron-withdrawing effects. High-performance liquid chromatography (HPLC) with a C18 column further resolves impurities, ensuring >95% purity.

Spectroscopic Confirmation

-

¹H NMR : The allyl group’s vinyl protons appear as a triplet at δ 5.8–6.0 ppm, while the cyclopropylamine’s protons resonate as a multiplet at δ 2.5–3.0 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 216.2 [M+H]⁺.

Stability and Functional Group Considerations

Allyl Group Stability

The allyl substituent remains intact under basic and microwave conditions but may isomerize to the 1-propenyl variant in acidic media. Neutral pH and inert atmospheres are critical during synthesis.

Cyclopropylamine Compatibility

Cyclopropylamine’s strain energy necessitates mild reaction conditions to prevent ring-opening. Microwave-assisted substitution minimizes side reactions, preserving the cyclopropane ring.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Traditional Alkylation | Simple reagents, scalable | Low N7 yield, requires chromatography |

| Silylation-Mediated | High N7 regioselectivity | Incompatible with allyl bromide |

| Microwave Substitution | Rapid, high C6 substitution yield | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

7-Allyl-N-cyclopropyl-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine has been explored for its potential as an anticancer agent. Research indicates that purine derivatives can inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

Case Study:

A study investigated the compound's efficacy against MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics like Doxorubicin.

1.2 Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. By inhibiting certain pathways involved in inflammation, such as the NF-kB signaling pathway, it may reduce the production of pro-inflammatory cytokines.

Case Study:

In a model of acute inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, suggesting its potential utility in treating inflammatory diseases.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. Modifications to the cyclopropyl group have been shown to enhance anticancer potency.

Structure–Activity Relationship (SAR)

Studies have established a structure–activity relationship for this compound, indicating that specific substitutions on the purine ring significantly affect its biological activity.

Mechanism of Action

The mechanism of action of 7-Allyl-N-cyclopropyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine with structurally related purine derivatives:

Key Observations :

- Lipophilicity : The cyclopropyl and propenyl groups in the target compound may balance solubility and membrane permeability compared to more polar (e.g., Kinetin) or highly lipophilic (e.g., benzyl-substituted) analogs.

Cytokinin Analogs ():

- Kinetin and BAP (N-benzyl-7H-purin-6-amine) are synthetic cytokinins used to regulate plant growth. Their activity depends on the N6 substituent’s ability to mimic natural adenine derivatives .

- This compound : While untested in the evidence, its propenyl group may confer unique receptor-binding properties compared to furylmethyl or benzyl groups in Kinetin/BAP.

Methylated and Halogenated Derivatives ():

- 7-Benzyl-2-chloro-7H-purin-6-amine : Chlorine substitution at C2 may enhance electrophilic reactivity, useful in prodrug design .

Biological Activity

N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine, a purine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This compound is part of a broader class of purine-based inhibitors that target various signaling pathways implicated in cancer and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a cyclopropyl group and an allyl substituent, which contribute to its unique biological properties.

This compound functions primarily as a selective inhibitor of PI3Kδ. The PI3K pathway is crucial for various cellular functions, including growth, proliferation, and survival. Dysregulation of this pathway is often associated with cancerous growths. By inhibiting PI3Kδ, this compound may help in modulating these processes, thereby offering therapeutic potential in oncology.

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity. Key findings include:

- Inhibition of PI3Kδ : This compound has been shown to effectively inhibit the activity of PI3Kδ in vitro, suggesting its potential role in cancer therapy by blocking pathways that promote tumor growth and survival .

- Selectivity : Compared to other kinases, this compound demonstrates a high degree of selectivity for PI3Kδ over other isoforms, which is critical for minimizing side effects associated with broader kinase inhibitors .

- Antitumor Activity : In preclinical models, the compound has shown promise in reducing tumor growth and enhancing apoptosis in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments. These studies indicate that the compound has a favorable safety margin, with no observed adverse effects at effective doses during preclinical evaluations. Further investigations are necessary to fully understand the long-term effects and potential side effects in human subjects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Cyclopropyl-7-(prop-2-en-1-yl)-7H-purin-6-amine with high regioselectivity at the N7 position?

- Methodological Answer : Regioselective alkylation at the N7 position of purine derivatives requires careful control of reaction conditions. Use steric and electronic directing groups to favor substitution at N7 over N8. For example, employing bulky bases (e.g., NaH) in aprotic solvents (e.g., DMF) can suppress competing reactions. Monitoring via HPLC or LC-MS ensures purity, while ¹H/¹³C NMR confirms regiochemistry by analyzing proton coupling patterns near the substituent (e.g., cyclopropyl and allyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and allylic protons at δ 4.5–6.0 ppm).

- FT-IR : Confirms functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amine).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₁H₁₄N₅).

- X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Measure in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (e.g., pH 3–9 buffers, 40°C) and analyze via HPLC.

- Data Table :

| Property | Value/Result | Reference |

|---|---|---|

| LogP (predicted) | ~1.5–2.0 (moderate lipophilicity) | |

| Molecular Weight | 231.27 g/mol | Calculated |

| Solubility in DMSO | >10 mM | Experimental |

Advanced Research Questions

Q. What computational methods are recommended to predict the bioactivity of this compound against plant hormone receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with cytokinin receptors (e.g., Arabidopsis AHK3). Reference kinetin (N⁶-furfuryladenine) as a structural analog .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess binding stability .

- QSAR Models : Correlate substituent properties (e.g., cyclopropyl’s ring strain) with bioactivity using datasets from related purines .

Q. How can contradictory data regarding the inhibitory effects of N-substituted purine derivatives on enzyme activity be resolved?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten and Lineweaver-Burk analyses to distinguish competitive vs. non-competitive inhibition.

- Structural Analysis : Use X-ray crystallography (via SHELXTL) to identify binding modes and steric clashes .

- Control Experiments : Test enantiopure samples to rule out stereochemical interference, as seen in N7-substituted purine synthesis .

Q. What strategies optimize the crystallinity of this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization Screens : Use vapor diffusion with PEG-based precipitants. Additive screening (e.g., cyclooctane) enhances crystal packing.

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) and validates geometry via WinGX .

- Data Table :

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c (common for purines) | |

| R-factor (target) | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.